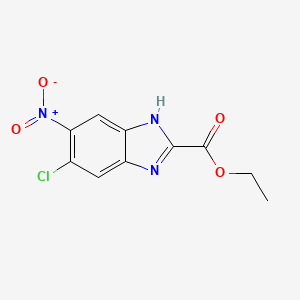
Ethyl 2-fluorotetrahydro-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolizine ring, and an ethyl ester group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate typically involves multiple steps. One common method starts with the reaction of a hydrofluoric acid ester with pyrrolidone, followed by reduction under appropriate conditions to obtain the target product . The reaction conditions often require careful control of temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional steps such as purification through crystallization or chromatography to achieve the desired quality and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Common reagents include halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The fluorine atom and pyrrolizine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other similar compounds, such as:
(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: This compound shares a similar pyrrolizine ring structure but lacks the ethyl ester group, resulting in different chemical properties and reactivity.
Hexahydro-1H-pyrrolizine-7a-carboxylic acid: This compound has a similar core structure but differs in the functional groups attached, leading to variations in its chemical behavior and applications.
The uniqueness of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C10H14FNO3 |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3 |
Clave InChI |
AMVVXLSSVZDGEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(=O)N1CC(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)


![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)






![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)


